Desmethyl Thiosildenafil
Overview
Description
Desmethyl Thiosildenafil is a chemical compound with the systematic name 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione . It is a derivative of Sildenafil, commonly known for its use in treating erectile dysfunction. This compound is often found in counterfeit drugs and is considered a sports doping agent .
Mechanism of Action
Target of Action
Desmethyl Thiosildenafil, like its parent compound Sildenafil, primarily targets the phosphodiesterase type 5 (PDE5) enzymes . These enzymes play a crucial role in regulating blood flow by breaking down cyclic guanosine monophosphate (cGMP), a substance that relaxes smooth muscles and widens blood vessels .
Mode of Action
This compound works by inhibiting the PDE5 enzymes , thereby preventing the breakdown of cGMP . This leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP, producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, this compound enhances the effect of NO, leading to increased levels of cGMP and thus promoting penile erection .
Pharmacokinetics
This compound is metabolized in the liver via the CYP3A4 (major) and CYP2C9 (minor route) enzymes . The metabolite is eliminated with long terminal half-lives, reflecting slow release from tissues such as the lung and spleen . The maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and minimum plasma concentration (Cmin) were approximately dose proportional .
Result of Action
The primary result of this compound’s action is the facilitation of penile erection in response to sexual stimulation . By inhibiting PDE5 and increasing cGMP levels, it promotes smooth muscle relaxation and blood inflow to the corpus cavernosum . This leads to an erection sufficient for sexual activity .
Action Environment
This compound is primarily eliminated from the body via urine and feces, and therefore can potentially enter the environment through wastewater discharges . In wastewater treatment plants, some of the metabolite may be removed through biological or chemical processes, while some may persist and be discharged into surface waters . If this compound were to accumulate in organisms, it could potentially disrupt normal metabolic processes and have unintended effects . More research is needed to fully understand the environmental fate and potential impacts of this compound .
Preparation Methods
The synthesis of Desmethyl Thiosildenafil involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidine structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Desmethyl Thiosildenafil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of desulfurized products.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or piperazinylsulfonyl groups, leading to the formation of various analogues
Common reagents used in these reactions include organic solvents like acetonitrile and methanol, as well as catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions but often include modified pyrazolo[4,3-d]pyrimidine derivatives .
Scientific Research Applications
Desmethyl Thiosildenafil has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of counterfeit drugs.
Biology: Studies have explored its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP).
Medicine: Research has investigated its potential therapeutic effects and side effects, particularly in relation to its parent compound, Sildenafil
Comparison with Similar Compounds
Desmethyl Thiosildenafil is similar to other Sildenafil analogues, such as:
Thiosildenafil: Differing mainly in the presence of a thione group.
N-Desmethyl Sildenafil: Lacking the ethoxy group.
Propoxyphenyl Thioaildenafil: Featuring a propoxy group instead of an ethoxy group
The uniqueness of this compound lies in its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDTWBKYCKLNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436111 | |
Record name | Desmethyl Thiosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-86-4 | |
Record name | Desmethylthiosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyl Thiosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLTHIOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6TSW7UDN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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